molecular formula C16H20O8 B13774535 Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate CAS No. 72598-54-0

Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate

Cat. No.: B13774535
CAS No.: 72598-54-0
M. Wt: 340.32 g/mol
InChI Key: CAOGMEMPDFAZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl bicyclo[222]oct-7-ene-2,3,5,6-tetracarboxylate is an organic compound with the molecular formula C16H20O8 It is a derivative of bicyclo[222]octane, featuring four ester groups attached to the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate can be synthesized through a multi-step process involving the Diels-Alder reaction. The starting materials typically include a diene and a dienophile, which undergo a cycloaddition reaction to form the bicyclic core. Subsequent esterification reactions introduce the ester groups at the desired positions on the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ester groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

    Industry: It is used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate exerts its effects depends on its interactions with molecular targets. The ester groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound is similar in structure but lacks the ester groups, making it less reactive in certain contexts.

    Hexahydro-1H,3H-4,8-ethenobenzo[1,2-c4,5-c’]difuran-1,3,5,7-tetrone: Another related compound with a similar bicyclic core but different functional groups.

Uniqueness

Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate is unique due to its combination of a rigid bicyclic structure and multiple ester groups. This combination imparts specific chemical reactivity and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

72598-54-0

Molecular Formula

C16H20O8

Molecular Weight

340.32 g/mol

IUPAC Name

tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate

InChI

InChI=1S/C16H20O8/c1-21-13(17)9-7-5-6-8(10(9)14(18)22-2)12(16(20)24-4)11(7)15(19)23-3/h5-12H,1-4H3

InChI Key

CAOGMEMPDFAZPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2C=CC(C1C(=O)OC)C(C2C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.